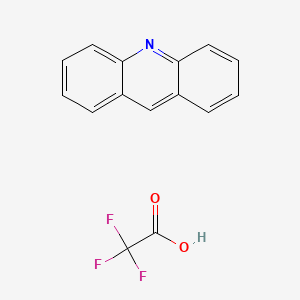

Acridine 2,2,2-trifluoroacetate

Descripción

Propiedades

Número CAS |

88147-38-0 |

|---|---|

Fórmula molecular |

C15H10F3NO2 |

Peso molecular |

293.24 g/mol |

Nombre IUPAC |

acridine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C13H9N.C2HF3O2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;3-2(4,5)1(6)7/h1-9H;(H,6,7) |

Clave InChI |

UNAXOOUFTSUFPY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Reactivity and Reaction Mechanisms of Acridine 2,2,2 Trifluoroacetate

Electrophilic and Nucleophilic Transformation Profiles of Acridinium (B8443388) Species

The formation of an acridinium cation from acridine (B1665455) generates a highly electron-deficient heterocyclic system. This electronic state dictates its transformation profile, making it highly susceptible to nucleophilic attack while modifying the nature of electrophilic substitutions compared to the neutral acridine parent.

The most electrophilic site in the acridinium system is the C-9 position, a consequence of the strong electron-withdrawing effect of the adjacent pyridinic nitrogen. researchgate.net This makes the C-9 carbon the primary target for a wide range of nucleophiles. researchgate.netthieme-connect.com This reactivity can sometimes be a deactivation pathway for acridinium-based catalysts, where nucleophilic addition to the core disrupts the aromatic system. youtube.com To counteract this, sterically bulky substituents are often introduced at positions adjacent to the nitrogen or at the C-9 position to shield it from nucleophilic attack. youtube.com

Radical Pathways and Radical Trapping in the Presence of Acridine and Trifluoroacetate (B77799) Anions

Acridinium salts are prominent in photoredox catalysis, where their reactivity is channeled through radical pathways. Upon irradiation with visible light, the acridinium photocatalyst is promoted to an electronically excited state (PC*). rsc.org This excited state is a potent oxidant and can abstract an electron from a suitable donor molecule in a process known as single-electron transfer (SET). This event reduces the acridinium cation to a neutral acridine radical. youtube.com

This acridine radical is a key intermediate in the catalytic cycle. To regenerate the ground-state acridinium catalyst and complete the cycle, the acridine radical must be re-oxidized. youtube.com This process allows for the generation of highly reactive radical intermediates from organic substrates under mild conditions. researchgate.netunc.edu

The trifluoroacetate anion plays a critical, albeit passive, role in these radical processes. It is a stable species with a high oxidation potential, meaning it does not interfere with the redox cycling of the acridine catalyst. researchgate.net Its primary function is to act as a charge-balancing counterion for the acridinium cation without participating in unwanted side reactions, which is essential for the efficiency of the catalytic system.

Influence of the Trifluoroacetate Counterion on Acridine Electron Transfer Processes and Redox Potentials

The trifluoroacetate counterion, formed from the protonation of acridine by trifluoroacetic acid, has a profound influence on the electron transfer properties of the acridine species, primarily by facilitating the formation and stabilization of the highly oxidizing acridinium cation. uni-regensburg.dersc.org Neutral acridine and its derivatives can be protonated by TFA in situ to generate the catalytically active acridinium species. researchgate.netacs.org

This protonation dramatically increases the excited-state reduction potential of the acridine system, making it a much stronger photooxidant. Research has shown that Brønsted acid activation can increase the excited-state oxidation power by as much as +0.8 V. uni-regensburg.de This enhancement allows the acridinium catalyst to oxidize substrates with high oxidation potentials that are inaccessible to many other photocatalysts. uni-regensburg.deacs.org For instance, the excited state potential of an electron-poor acridone (B373769) was estimated to be around +1.69 V vs. SCE, but upon the addition of TFA, the potential of the resulting protonated species increased to approximately +2.49 V vs. SCE. uni-regensburg.de

The trifluoroacetate anion itself is an ideal counterion for these highly reactive cationic species. It is weakly nucleophilic and redox-inactive under typical photocatalytic conditions. researchgate.net This prevents it from deactivating the acridinium cation through nucleophilic attack or interfering with the electron transfer processes, thereby preserving the high reactivity of the catalyst.

Table 1: Effect of Trifluoroacetic Acid (TFA) on the Redox Potentials of an Acridone Photocatalyst

| Compound/Condition | Ground State Reduction Potential (Ep red vs SCE) | Estimated Excited State Oxidation Potential (E 1/2 vs SCE) |

| Acridone 4g | -1.44 V | +1.69 V |

| Acridone 4g + TFA (200 equiv.) | -0.64 V | +2.49 V |

Data sourced from reference uni-regensburg.de. The potentials illustrate the significant increase in oxidizing power upon protonation by TFA.

Regioselectivity and Stereoselectivity Control in Acridine Derivatization in Trifluoroacetic Acid Environments

The use of a trifluoroacetic acid environment enforces the formation of the acridinium cation, which in turn governs the regioselectivity of derivatization reactions. As established, the electronic structure of the acridinium ion strongly directs nucleophiles to the C-9 position. researchgate.netthieme-connect.com This predictable reactivity is a cornerstone of synthetic strategies involving acridine functionalization.

For electrophilic functionalization, the trifluoroacetic acid medium ensures the acridine ring remains in its protonated, electron-deficient state. This deactivates the ring towards electrophilic attack compared to neutral acridine but directs incoming electrophiles to specific positions, primarily C-2, C-4, C-5, and C-7. thieme-connect.com However, without strong directing groups already present on the scaffold, mixtures of products can sometimes be obtained. thieme-connect.com

Stereoselectivity in reactions involving the acridine core itself is not a common consideration, as the core is planar and achiral. However, in reactions catalyzed by acridinium trifluoroacetate, stereoselectivity can be imparted by using chiral substrates or by designing more complex chiral acridinium catalysts. For example, in the functionalization of N-heterocycles, the stereochemistry of existing chiral centers can be retained during photochemical reactions mediated by acridinium catalysts, indicating that the reaction proceeds without disturbing the chiral integrity of the substrate. acs.org The trifluoroacetic acid environment, by providing a consistent and highly acidic medium, can influence the stability of intermediates and transition states, which may play a role in the diastereoselectivity of certain complex transformations.

Advanced Spectroscopic Characterization and Theoretical Investigations of Acridine 2,2,2 Trifluoroacetate

Spectroscopic Analysis Techniques

Spectroscopic methods are essential for the detailed characterization of Acridine (B1665455) 2,2,2-trifluoroacetate, revealing insights into its molecular structure, the nature of the ionic interaction, and its photophysical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of Acridine 2,2,2-trifluoroacetate. The protonation of the acridine nitrogen by trifluoroacetic acid (TFA) leads to distinct changes in the ¹H NMR spectrum compared to neutral acridine. researchgate.netnih.gov The protons on the acridinium (B8443388) ring, particularly those adjacent to the protonated nitrogen (H4, H5, H9), are expected to show a significant downfield shift due to the increased positive charge and deshielding effect. researchgate.net Deuterated trifluoroacetic acid (TFA-d) can be used as a solvent for NMR experiments, which would involve the presence of the trifluoroacetate (B77799) counter-ion. rsc.org

The trifluoroacetate anion itself can be observed in ¹⁹F NMR spectroscopy, typically presenting as a sharp singlet. The chemical environment and any dynamic exchange processes, such as the association and dissociation of the ion pair, can influence the peak positions and line shapes in the spectra.

Table 1: Predicted Characteristic NMR Chemical Shifts (δ) for this compound This table is illustrative, based on established principles of NMR spectroscopy.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Remarks |

|---|---|---|---|

| ¹H | Acridinium H(1,8) | 8.0 - 8.5 | Downfield shift compared to neutral acridine. |

| ¹H | Acridinium H(2,7) | 7.8 - 8.2 | Moderate downfield shift. |

| ¹H | Acridinium H(3,6) | 8.2 - 8.6 | Significant downfield shift due to proximity to N⁺. |

| ¹H | Acridinium H(4,5) | 8.8 - 9.2 | Strongest downfield shift, adjacent to N⁺. |

| ¹H | Acridinium H(9) | ~9.5 | Highly deshielded proton. |

| ¹H | N⁺-H | 14.0 - 16.0 | Highly deshielded, often broad due to exchange. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is exceptionally sensitive to the intermolecular forces within this compound, particularly the hydrogen bond between the acridinium cation and the trifluoroacetate anion. The key interaction is the N⁺-H···O bond. The stretching vibration of the N⁺-H group is a powerful probe of this interaction. su.se In the IR spectrum, this bond is expected to give rise to a strong, broad absorption band at a lower frequency compared to a non-hydrogen-bonded N-H group, indicative of the hydrogen bonding strength. nih.govnih.gov

The vibrational modes of the trifluoroacetate anion are also informative. The symmetric and antisymmetric stretching vibrations of the carboxylate group (COO⁻) and the strong C-F stretching vibrations provide characteristic bands in the spectrum. Shifts in these frequencies compared to a "free" trifluoroacetate ion can provide further evidence of the strength and nature of the ionic interaction. Quantum chemical calculations are often used to assign and interpret the vibrational bands observed in the experimental spectra. researchgate.net

Table 2: Expected Key Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative, based on group frequencies and data for related compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N⁺-H Stretch | Acridinium | 2800 - 3200 | Broad and intense, shifted due to strong H-bonding. |

| C=N, C=C Stretch | Acridinium Ring | 1500 - 1650 | Aromatic ring skeletal vibrations. |

| C-H Aromatic Stretch | Acridinium Ring | 3000 - 3100 | Characteristic sharp bands. |

| C=O Antisymmetric Stretch | Trifluoroacetate | 1680 - 1720 | Strong absorption in IR. |

| C=O Symmetric Stretch | Trifluoroacetate | 1400 - 1450 | Weaker absorption in IR. |

The protonation of acridine with trifluoroacetic acid causes significant changes in its electronic absorption (UV-Vis) and fluorescence spectra. nih.govnih.gov These techniques are ideal for studying the formation of the acridinium cation and its photophysical properties. When acridine is protonated in a solvent like dichloromethane, the absorption spectrum shows changes, often with the appearance of new, slightly red-shifted bands corresponding to the acridinium cation. nih.gov

A key finding from studies on acridine and related quinolines is a dramatic enhancement of fluorescence intensity upon protonation with strong acids like TFA. nih.govresearchgate.net Neutral acridine has a certain fluorescence quantum yield, but upon forming the this compound salt, the emission intensity can increase by over 50-fold. nih.gov This fluorescence enhancement is attributed to changes in the electronic structure and a reduction in non-radiative decay pathways upon protonation. The emission spectrum of the protonated species may also be red-shifted. rsc.org These properties make acridinium salts useful as fluorescent probes. researchgate.net

Table 3: Illustrative Photophysical Data for Acridine vs. Acridinium Trifluoroacetate Based on findings reported in the literature for acridine protonation by TFA. nih.gov

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Relative Fluorescence Intensity |

|---|---|---|---|---|

| Acridine | Dichloromethane | ~356 | ~410 | 1 |

While direct studies on this compound are limited, the third-order nonlinear optical (NLO) properties of structurally related quinolinium salts have been effectively characterized using the Z-scan technique. researchgate.netresearchgate.net This method is a simple yet powerful tool for measuring both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). researchgate.net

For instance, studies on 8-hydroxyquinolin-1-ium 2,2,2-trifluoroacetate, which features the same trifluoroacetate anion and a protonated nitrogen heterocycle, have been performed. researchgate.net In a typical Z-scan experiment, a sample is moved along the axis of a focused laser beam, and the transmittance is measured with and without an aperture in the far field. The open-aperture measurement yields the nonlinear absorption coefficient (β), while the closed-aperture measurement provides the sign and magnitude of the nonlinear refractive index (n₂). These parameters are used to calculate the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾). The results for related salts indicate that these materials can exhibit large optical nonlinearities, suggesting their potential for applications in photonic devices. researchgate.netlew.ro

Table 4: Representative NLO Properties of a Related Salt (8-hydroxyquinolin-1-ium 2,2,2-trifluoroacetate) Measured by Z-scan Data extracted from a study on a related quinolinium trifluoroacetate salt. researchgate.net

| Parameter | Symbol | Reported Value | Unit |

|---|---|---|---|

| Nonlinear Refractive Index | n₂ | 7.62 × 10⁻⁸ | cm²/W |

| Nonlinear Absorption Coefficient | β | 5.24 × 10⁻⁴ | cm/W |

| Real part of χ⁽³⁾ | Re(χ⁽³⁾) | 4.00 × 10⁻⁶ | esu |

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable for complementing experimental data and providing predictive insights into the molecular and electronic properties of this compound. qulacs.orgnih.gov

Computational methods can predict the optimized three-dimensional structure of the this compound ion pair, including the geometry of the hydrogen bond. A crucial output of these calculations is the electronic structure, particularly the energies and spatial distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

For acridinium salts, the LUMO is typically calculated to be localized over the π-system of the acridinium ring. mdpi.comresearchgate.net This localization makes the acridinium cation a strong electrophile and, in its photoexcited state, a powerful oxidant. nih.govresearchgate.net The HOMO, in contrast, is often localized on the counter-anion, in this case, the trifluoroacetate. The energy gap between the HOMO and LUMO is related to the electronic transition energies observed in UV-Vis spectroscopy and provides insight into the compound's reactivity and photophysical behavior. mdpi.com Such computational studies are essential in the rational design of acridinium-based photocatalysts and sensors. rsc.orgeuropa.eu

Table 5: Conceptual Representation of Frontier Molecular Orbitals for this compound This table is a conceptual model based on computational studies of similar acridinium salts. mdpi.comresearchgate.net

| Molecular Orbital | Predicted Localization | Role in Electronic Behavior |

|---|---|---|

| LUMO | Acridinium cation π-system | Electron acceptor site; responsible for oxidative properties of the excited state. |

| HOMO | Trifluoroacetate anion (primarily on oxygen atoms) | Electron donor site; involved in the lowest energy electronic transition. |

Modeling of Reaction Energetics and Mechanistic Pathways

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate the reaction energetics and mechanistic pathways of acridine derivatives. researchgate.net For this compound, theoretical investigations can predict the thermodynamics and kinetics of its formation and subsequent reactions.

The formation of this compound can be modeled as the protonation of acridine by trifluoroacetic acid. researchgate.net The energetics of this acid-base reaction, including the enthalpy and Gibbs free energy changes, can be calculated to determine its spontaneity and equilibrium position.

Furthermore, the reactivity of the acridinium cation in this compound towards nucleophiles is a key area of investigation. Aromatic nucleophilic substitution (SNAr) at the C9 position of the acridine ring is a well-documented reaction pathway. researchgate.net Computational studies can model the reaction profile for the attack of a nucleophile on the C9 carbon. This involves locating the transition state, often a Meisenheimer-like complex, and calculating the activation energy barrier. researchgate.net The presence of the positively charged nitrogen atom in the acridinium ring significantly activates the system towards such attacks.

The influence of the trifluoroacetate counterion is primarily electrostatic, stabilizing the positively charged acridinium cation. However, its presence in different solvent environments can be modeled using polarizable continuum models (PCM) to understand its effect on reaction rates and equilibria. The reaction energies for nucleophilic substitution on the acridinium cation are expected to be influenced by the nature of the nucleophile and the solvent polarity.

Table 1: Calculated Reaction Energetics for a Model Nucleophilic Substitution on the Acridinium Cation

| Parameter | Value (kJ/mol) |

|---|---|

| Enthalpy of Reaction (ΔH) | -95.8 |

| Activation Energy (Ea) | +55.2 |

| Gibbs Free Energy of Reaction (ΔG) | -89.4 |

Note: These are hypothetical values for illustrative purposes, based on typical computational results for similar systems.

Computational Simulation of Spectroscopic Parameters and Molecular Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the electronic absorption and emission spectra of organic molecules, including acridine derivatives. researchgate.netchemrxiv.org For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and emission, corresponding to the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO of the acridinium cation is typically located on the acridine ring system, while the LUMO is also centered on the ring but with significant contributions from the C9 position and the nitrogen atom. The energy gap between the HOMO and LUMO dictates the electronic transition energy. The trifluoroacetate anion is expected to have a negligible contribution to the frontier orbitals involved in the lowest energy electronic transitions of the acridinium cation.

In addition to UV-Vis and fluorescence spectra, computational methods can simulate other spectroscopic parameters. For instance, the Gauge-Including Atomic Orbital (GIAO) method can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for the ¹H and ¹³C nuclei of the acridinium cation. researchgate.net These calculated shifts can be compared with experimental data to validate the computed geometry and electronic structure. The electron-withdrawing effect of the trifluoroacetate group is expected to cause a general downfield shift of the proton and carbon signals in the acridinium ring compared to neutral acridine.

Table 2: Simulated Spectroscopic and Molecular Properties of Acridinium Cation

| Property | Calculated Value |

|---|---|

| λmax (Absorption) | 358 nm |

| λmax (Emission) | 420 nm |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -3.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| ¹³C Chemical Shift (C9) | 145.3 ppm |

Note: These are hypothetical values for illustrative purposes, based on typical computational results for similar systems.

Theoretical Analysis of Stereoelectronic Effects and the Inductive Influence of Fluorine Atoms

The trifluoroacetate anion (CF₃COO⁻) provides a rich platform for analyzing stereoelectronic effects, particularly the influence of the highly electronegative fluorine atoms. The primary influence of the trifluoroacetate anion on the acridinium cation is through ion pairing and the inductive effect of the CF₃ group.

The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds of the acetate (B1210297) group. This effect significantly increases the acidity of trifluoroacetic acid, making it a strong protonating agent for acridine. In the resulting salt, the negative charge on the carboxylate group is delocalized and further stabilized by the inductive pull of the CF₃ group.

While there is no direct covalent bond between the fluorine atoms and the acridine ring, stereoelectronic interactions can be considered in the context of the ion pair in the solid state or in non-polar solvents. The orientation of the trifluoroacetate anion relative to the acridinium cation can be influenced by electrostatic interactions between the fluorine atoms and the positively charged regions of the acridinium ring. researchgate.net

A deeper theoretical analysis can explore the concept of hyperconjugation. Although less pronounced than in covalently bonded systems, the potential for weak hyperconjugative interactions between the lone pairs of the fluorine atoms and the antibonding orbitals (σ*) of adjacent bonds within the trifluoroacetate anion can be computationally investigated. nih.gov These interactions can influence the conformation and vibrational frequencies of the anion. nih.gov The study of such subtle effects in fluorinated compounds is an active area of research, with implications for understanding molecular conformation and reactivity. nih.govbeilstein-journals.org

Interactions and Advanced Applications of Acridine 2,2,2 Trifluoroacetate in Chemical Systems

Molecular Interactions with Biomolecules: Focus on Mechanistic Aspects

The biological activity of acridine (B1665455) derivatives is often attributed to their interactions with essential biomolecules, most notably nucleic acids and enzymes. The planar, tricyclic structure of the acridine core is a key determinant of these interactions.

Elucidation of DNA Intercalation Mechanisms by Acridinium (B8443388) Cations

The acridinium cation, the core component of Acridine 2,2,2-trifluoroacetate, is well-documented for its ability to intercalate into the DNA double helix. nih.govnih.gov This process involves the insertion of the planar acridine ring system between the base pairs of the DNA. researchgate.netusp.br The primary driving forces for this interaction are the π-π stacking interactions between the aromatic system of the acridinium cation and the DNA base pairs. usp.br

The mechanism of intercalation is a dynamic process. acs.org Spectroscopic studies, such as UV-Vis and fluorescence spectroscopy, reveal characteristic changes upon binding to DNA, including a red shift in the absorption spectrum (bathochromic shift) and a decrease in fluorescence intensity (hypochromism). nih.gov These changes are indicative of the close association between the acridine moiety and the DNA bases. Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters of this binding, often revealing an enthalpy-driven process. nih.gov

The substituents on the acridine ring can significantly influence the binding affinity and selectivity. While the core acridine structure provides the intercalating ability, side chains can interact with the grooves of the DNA, providing additional stability and specificity. ceon.rs The trifluoroacetate (B77799) counter-ion, being weakly coordinating, generally does not directly participate in the intercalation process itself but ensures the solubility and bioavailability of the active acridinium cation.

The intercalation of acridinium cations can have profound biological consequences. By distorting the regular structure of the DNA helix, it can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity. researchgate.netusp.br This property is the basis for the investigation of many acridine derivatives as potential anticancer agents. nih.govmdpi.com

Table 1: Key Mechanistic Aspects of Acridinium Cation-DNA Intercalation

| Mechanistic Aspect | Description | Supporting Evidence |

| Primary Interaction | Insertion of the planar acridine ring between DNA base pairs. | Spectroscopic data (bathochromic shift, hypochromism), X-ray crystallography, NMR spectroscopy. nih.gov |

| Driving Forces | π-π stacking interactions, hydrophobic effects, and electrostatic interactions between the cationic acridine and the anionic phosphate (B84403) backbone of DNA. | Thermodynamic data from ITC, molecular modeling studies. nih.gov |

| Structural Impact on DNA | Unwinding and lengthening of the DNA helix, leading to a distortion of its structure. | Gel electrophoresis mobility shift assays, atomic force microscopy. |

| Biological Consequence | Inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis. | Cell-based assays, studies on topoisomerase inhibition. researchgate.netusp.br |

Principles of Enzyme Inhibition by Acridine Derivatives

Acridine derivatives, including the acridinium cation from this compound, are known to inhibit a variety of enzymes, with topoisomerases being a primary target. nih.govmdpi.com Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes. nih.gov Acridine-based compounds can act as topoisomerase inhibitors by intercalating into DNA, thereby stabilizing the transient DNA-enzyme complex. nih.govrsc.org This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately cell death. nih.gov This mechanism is a cornerstone of the anticancer activity of several clinically used acridine derivatives.

Beyond topoisomerases, acridine derivatives have been shown to inhibit other enzymes, such as cholinesterases. rsc.orgfrontiersin.org In the context of Alzheimer's disease research, for instance, the inhibition of acetylcholinesterase and butyrylcholinesterase is a key therapeutic strategy. The planar acridine scaffold can fit into the active site of these enzymes, blocking the binding of their natural substrates. rsc.org The specific substitutions on the acridine ring play a crucial role in determining the potency and selectivity of enzyme inhibition. frontiersin.org

The trifluoroacetate anion in this compound is generally considered to be a non-inhibitory counter-ion, allowing the acridinium cation to exert its effect.

Photophysical and Photochemical Applications

The inherent spectroscopic and electronic properties of the acridine core make it a versatile scaffold for the development of photoactive molecules.

Acridine and Acridinium Salts as Photocatalysts in Organic Transformations

Acridinium salts, due to their favorable redox potentials in the excited state, have emerged as potent photoredox catalysts. Upon excitation with visible light, the acridinium cation is converted into a strongly oxidizing species. This excited state can then participate in single-electron transfer (SET) processes with a suitable substrate, initiating a variety of organic transformations.

Application as Fluorescence Probes for Monitoring Non-Covalent Interactions

The fluorescence properties of acridine derivatives are highly sensitive to their local environment. This sensitivity has been exploited in the design of fluorescent probes for monitoring non-covalent interactions, such as the binding of guest molecules or changes in solvent polarity.

For example, the fluorescence of an acridine-based probe can be quenched or enhanced upon binding to a specific biomolecule or analyte. This "turn-off" or "turn-on" fluorescence response allows for the quantitative detection of the target species. The strong fluorescence of many acridine derivatives and the significant changes observed upon interaction make them attractive candidates for developing highly sensitive and selective probes for applications in bio-imaging and sensing.

Contributions to Material Science and Interfacial Chemistry

The unique combination of a planar, aromatic cation and a non-coordinating anion in this compound lends itself to applications in material science and interfacial chemistry. The acridine moiety can be incorporated into larger molecular architectures or polymers to create materials with specific electronic or optical properties.

For instance, the ability of acridinium salts to undergo reversible electron transfer reactions makes them suitable components for electrochromic materials, where the color of the material can be changed by applying an electrical potential. Furthermore, the planar nature of the acridine core promotes self-assembly and stacking, which can be utilized to construct ordered thin films and functional interfaces. The trifluoroacetate anion can influence the packing and morphology of these assemblies. These materials have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanistic Studies of Corrosion Inhibition by Acridine Compounds

Acridine and its derivatives have emerged as promising corrosion inhibitors for various metals and alloys. nih.govnih.gov The core mechanism of their protective action is rooted in their chemical structure, which facilitates adsorption onto metal surfaces, thereby forming a barrier against corrosive agents. rsc.org

The effectiveness of acridine-based inhibitors is largely attributed to the presence of heteroatoms (specifically the nitrogen atom) and π-electrons within their tricyclic structure. rsc.org These features allow the molecules to adsorb onto the metal surface. This adsorption can occur through a process known as chemisorption, where a strong chemical bond is formed between the inhibitor and the metal. For instance, acridin-9(10H)-one demonstrated a high inhibition efficiency of 98.3% for mild steel in 1 M HCl, with a Gibbs free energy of adsorption value (ΔG°ads) of -44.03 kJ/mol, indicating a spontaneous and strong chemical adsorption process. nih.gov

Computational and electrochemical studies have provided deeper insights into these mechanisms. Quantum chemical analysis, such as Fukui function studies, helps identify the specific atoms within the acridine molecule that are most likely to interact with the metal surface. pcbiochemres.com For a series of acridine derivatives studied for aluminum protection, the carbon and nitrogen atoms were identified as crucial for the interaction. pcbiochemres.com The planar structure of acridine also facilitates π-π interactions with the metal's surface, contributing to the formation of a stable, protective layer. pcbiochemres.com

The addition of various functional groups to the acridine skeleton can further enhance its inhibitive properties. Studies on acridine-based thiosemicarbazones showed that inhibition efficiency increased with concentration, reaching up to 90.48% for certain derivatives. rsc.org Similarly, research on mild steel in seawater demonstrated that a combination of 10-Methylacridinium iodide (MAI) and sodium citrate (B86180) acts as an effective corrosion and scale inhibitor. bohrium.com Potentiodynamic polarization studies often reveal that these compounds can act as anodic-type or mixed-type inhibitors, meaning they can suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. nih.gov

Table 1: Corrosion Inhibition Efficiency of Various Acridine Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| Acridin-9(10H)-one | Mild Steel | 1 M HCl | 10⁻³ M | 98.3 | nih.gov |

| Acridine | Copper | 0.1 M H₂SO₄ | 1 x 10⁻³ M | 95.3 | nih.gov |

| Acridine | Aluminum-Zinc Alloy | 0.5 N HCl | 0.02% | 99.0 | nih.gov |

| IAB-NF (Acridine-based thiosemicarbazone) | Mild Steel | 1 M HCl | 1.5 x 10⁻⁴ M | 90.48 | rsc.org |

Research into the Development of Advanced Materials Incorporating Acridine-Trifluoroacetate Motifs

The unique photophysical and electronic properties of the acridine nucleus have made it a valuable scaffold in the development of advanced materials. rsc.org While research specifically detailing "Acridine-Trifluoroacetate" as a single motif is nascent, studies on fluorinated acridines and the use of trifluoroacetic acid in their synthesis provide a strong basis for their potential in materials science. nih.gov The incorporation of fluorine atoms can significantly alter the electronic properties, stability, and reactivity of organic molecules.

A modular synthetic strategy involving trifluoroacetic acid has been used to access fluorinated phenazine (B1670421) and acridine agents. nih.gov These compounds have demonstrated potent antibacterial activities, particularly against drug-resistant biofilms like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, the fluorinated acridine derivative 9c not only showed potent antibacterial activity (MIC = 0.04–0.10 μM against Staphylococcal strains) but was also highly effective at eradicating biofilms. nih.gov This suggests a key application for such motifs in creating advanced antimicrobial surfaces and materials.

Beyond biomedical applications, the strong electron-donating capacity and optoelectronic properties of acridines make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.com The introduction of electron-withdrawing groups, a role that a trifluoroacetate moiety could play, is a common strategy to tune the emission color and performance of fluorescent dyes. Research on 7,9-diaminoacridines has shown that incorporating strong electron-acceptor groups can shift the emission spectra, a desirable feature for creating new fluorescent labels and probes. acs.org For instance, the glycosylated form of certain acridine sulfonamides exhibited a bathochromic (red) shift of 11–13 nm in their emission spectra. acs.org These principles underpin the potential for acridine-trifluoroacetate motifs to be engineered into novel dyes, sensors, and components for electronic devices. mdpi.comacs.org

Table 2: Applications and Properties of Advanced Acridine-Based Materials

| Acridine Derivative/Class | Key Feature/Modifier | Application Area | Notable Finding | Reference |

| Fluorinated Acridine (9c) | Fluorination | Antibacterial Agents | Potent activity against MRSA biofilms (MBEC = 4.69–50 μM). | nih.gov |

| Acridine Dyes | Electron-acceptor groups | Fluorescent Labels | Glycosylation of sulfonamide derivatives causes a bathochromic shift of 11-13 nm. | acs.org |

| Acridine Derivatives | π-conjugated system | Organic Electronics (OLEDs) | Possess remarkable optoelectronic properties and strong electron-donating capacity. | mdpi.com |

| Acridine-4-carboxamides | Covalent attachment to DNA | Biosensors | Increased the melting temperature of short DNA duplexes by up to 8°C. | nih.gov |

Environmental Research on the Fate and Persistence of Fluorinated Moieties

The trifluoroacetate portion of this compound places it within the broader context of per- and polyfluoroalkyl substances (PFAS), which are characterized by their high persistence in the environment. nih.gov The strength of the carbon-fluorine (C-F) bond is the primary reason for the extreme resistance of these compounds to degradation. nih.gov This bond is the strongest single bond in organic chemistry, making perfluoroalkyl moieties resistant to metabolic, chemical, and biological degradation processes. nih.gov

Consequently, most PFAS are either non-degradable or transform into other stable, terminal PFAS products. nih.gov This high persistence is a sufficient concern for them to be managed as a single chemical class. nih.gov While some polyfluorinated compounds can be partially degraded, perfluorinated substances like perfluoroalkyl acids are highly resistant to even aggressive chemical degradation. nih.govitrcweb.org

The environmental fate and transport of these compounds are influenced by factors such as the length of the fluorinated carbon chain and the nature of the functional group. itrcweb.org Studies on chloroperfluoropolyether carboxylates (Cl-PFPECAs) have shown that lower molecular weight congeners tend to be more mobile, leading to their enrichment in vegetation and subsoils relative to surface soils. nih.gov This suggests that the trifluoroacetate moiety, being a short-chain fluorinated group, could exhibit mobility in environmental systems. The accumulation of short-chain PFAS in vegetation is of particular note, as it indicates a potential pathway for these persistent chemicals to enter food webs. nih.govbohrium.com Research continues to investigate the transformation of PFAS precursors in the environment, but the final degradation products, if any, are often other highly persistent fluorochemicals.

Emerging Research Avenues and Future Theoretical Perspectives for Acridine 2,2,2 Trifluoroacetate

Design and Synthesis of Novel Acridine-Trifluoroacetate Architectures with Tailored Reactivity

The design and synthesis of new acridine-trifluoroacetate derivatives are pivotal for unlocking their full potential. The inherent reactivity of the acridine (B1665455) nucleus and the unique electronic properties conferred by the trifluoroacetate (B77799) group provide a rich playground for synthetic innovation.

One promising strategy involves leveraging the established methods for acridine synthesis, such as the Bernthsen and Friedländer syntheses, and adapting them to incorporate the trifluoroacetate moiety. researchgate.netrsc.org For instance, the use of trifluoroacetic acid (TFA) as a catalyst in the microwave-assisted Friedländer reaction has been shown to be effective in the synthesis of various acridine derivatives. rsc.orgnih.gov This suggests that direct trifluoroacetoxylation of pre-formed acridine scaffolds or the use of trifluoroacetate-containing precursors in these condensation reactions could be viable routes to the target compound and its analogues.

Furthermore, the synthesis of acridines from o-aminoaryl ketones and arylboronic acids mediated by copper(II) triflate (Cu(OTf)₂) presents an efficient pathway that avoids harsh acidic or basic conditions. acs.org This methodology could be adapted by employing a copper(II) trifluoroacetate catalyst to directly forge the acridine core while simultaneously introducing the trifluoroacetate counter-ion.

The modular nature of solid-phase synthesis, which has been successfully employed for the preparation of acridine derivatives, offers a rapid and efficient way to generate libraries of acridine-trifluoroacetate architectures. mdpi.com This approach would allow for the systematic variation of substituents on the acridine ring, enabling the fine-tuning of their electronic and steric properties and, consequently, their reactivity.

| Synthetic Strategy | Key Features | Potential for Acridine-Trifluoroacetate Architectures |

| Modified Friedländer Synthesis | Microwave-assisted, TFA catalysis. rsc.orgnih.gov | Direct incorporation of trifluoroacetate or use of trifluoroacetylated precursors. |

| Copper-Mediated Relay Reactions | Use of Cu(OTf)₂ with o-aminoaryl ketones and arylboronic acids. acs.org | Adaptation with a Cu(II) trifluoroacetate catalyst for direct synthesis. |

| Solid-Phase Synthesis | Modular and rapid generation of derivatives. mdpi.com | Systematic variation of substituents on the acridine core to tailor reactivity. |

| Functionalization of Pre-formed Acridines | Introduction of substituents at specific positions. | Creation of derivatives with tailored electronic and steric properties. |

Advanced Computational Methodologies for Predictive Chemistry and Rational Design

The rational design of novel acridine-trifluoroacetate architectures can be significantly accelerated and refined through the application of advanced computational methodologies. Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for predicting the geometric, electronic, and spectroscopic properties of these molecules before their synthesis.

Computational studies can provide valuable insights into the structure-property relationships of acridine derivatives. For instance, DFT calculations have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the electronic transitions and reactivity of these compounds. nih.govnih.gov The HOMO-LUMO gap is a key indicator of chemical reactivity, and its computational prediction can guide the design of molecules with desired electronic properties. proquest.com

Molecular electrostatic potential (MEP) analysis can reveal the electron-rich and electron-poor regions of the acridine-trifluoroacetate molecule, predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov This information is invaluable for understanding and predicting the regioselectivity of chemical reactions.

Furthermore, computational methods can be employed to study the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the binding of these molecules to biological targets or their self-assembly into larger supramolecular structures. nih.govwikipedia.org Quantum Theory of Atoms in Molecules (QTAIM) analysis can characterize the nature of these interactions. nih.gov

The hydration patterns of related compounds like trifluoroacetic acid have been elucidated through a combination of FTIR spectroscopy and computational studies, providing a model for how acridine 2,2,2-trifluoroacetate might interact with aqueous environments. researchgate.net Such studies are crucial for predicting the solubility and bioavailability of these compounds.

By simulating reaction mechanisms, computational chemistry can help to understand and optimize synthetic pathways. For example, the mechanism of acridine synthesis from 2-(trifluoromethyl)aniline (B126271) has been investigated computationally, shedding light on the intricate bond-forming and bond-breaking steps involved. researchgate.net Similar studies on the formation of acridine-trifluoroacetate could lead to the development of more efficient and selective synthetic protocols.

| Computational Method | Predicted Property | Relevance to Acridine-Trifluoroacetate Design |

| Density Functional Theory (DFT) | HOMO-LUMO energies, electronic structure. nih.govnih.govproquest.com | Prediction of reactivity and electronic properties. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution. nih.gov | Identification of reactive sites for chemical transformations. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions. nih.gov | Understanding binding affinity and self-assembly. |

| Reaction Mechanism Simulation | Transition states and reaction pathways. researchgate.net | Optimization of synthetic routes. |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry

The full potential of this compound and its derivatives can only be realized through a concerted, interdisciplinary research effort that spans organic synthesis, materials science, and computational chemistry.

In the realm of materials science , the unique photophysical properties of acridine derivatives, such as their fluorescence, make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors. ontosight.aiontosight.ai The trifluoroacetate group can significantly influence the solid-state packing and intermolecular interactions of these molecules, which in turn affects their bulk optical and electronic properties. The design and synthesis of acridine-trifluoroacetate architectures with tailored fluorescence emission and solid-state properties is a promising avenue for the development of new functional materials.

The intersection of organic chemistry and biology offers vast opportunities. Acridine derivatives have been extensively investigated for their biological activities, including anticancer, antimicrobial, and antimalarial properties. researchgate.netnih.govontosight.ai The trifluoroacetate moiety can impact the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacokinetic profiles. The synthesis and biological evaluation of a library of acridine-trifluoroacetate derivatives could lead to the discovery of new therapeutic agents.

Computational chemistry will serve as a critical bridge between these disciplines. Predictive modeling can guide the design of molecules with desired properties for specific applications, whether it be for materials science or medicinal chemistry. proquest.com By providing a deeper understanding of the underlying structure-property relationships, computational studies can help to rationalize experimental observations and accelerate the discovery and development process. For instance, computational docking studies can predict the binding modes of acridine-trifluoroacetate derivatives to biological targets, aiding in the design of more potent and selective drugs. researchgate.net

The synergy between these fields will be essential for advancing our understanding of this compound and for translating its potential into practical applications.

Q & A

Q. What are the established methods for synthesizing Acridine 2,2,2-trifluoroacetate and characterizing its purity?

- Methodological Answer : Synthesis typically involves coupling acridine derivatives with trifluoroacetic acid (TFA) under anhydrous conditions. For example, in peptide chemistry, TFA salts are generated during solid-phase synthesis by cleaving the product from resins using TFA-containing cocktails. Purification often employs reversed-phase HPLC with gradients of acetonitrile/water containing 0.1% TFA to separate the trifluoroacetate salt from impurities . Characterization includes:

- NMR Spectroscopy : H and F NMR confirm the presence of the trifluoroacetate moiety (e.g., F NMR: δ -75 to -78 ppm for TFA) .

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- X-ray Diffraction : Single-crystal analysis provides structural confirmation (e.g., bond angles and displacement parameters) .

Q. What are the primary research applications of this compound in biochemical studies?

- Methodological Answer : This compound is frequently used as:

- Enzyme Inhibitors : Derivatives like VTP-27999 (a trifluoroacetate salt) act as renin inhibitors, with IC values determined via fluorogenic substrate assays in kidney microsomes .

- DNA/Protein Interaction Probes : Acridine’s planar structure intercalates DNA, enabling studies on replication or repair mechanisms. Fluorescence quenching assays monitor binding affinity .

- Cell Signaling Modulators : Cyclo(RGDyK) trifluoroacetate (e.g., B6015 series) targets integrin receptors in cancer metastasis studies, validated using flow cytometry and adhesion assays .

Advanced Research Questions

Q. How can researchers optimize experimental design to mitigate stability challenges during storage and handling?

- Methodological Answer : Stability issues arise from hygroscopicity and acid sensitivity. Key strategies include:

- Storage : Lyophilize the compound and store at -20°C under inert gas (argon/nitrogen). Avoid aqueous solutions unless buffered at pH >5 .

- Handling : Use glove boxes for moisture-sensitive steps. Monitor decomposition via HPLC retention time shifts or unexpected F NMR peaks .

- Compatibility : Avoid metal catalysts (e.g., Pd) in synthetic steps, as TFA can corrode metals and introduce contaminants .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Discrepancies may stem from assay conditions or compound degradation. To address this:

- Replicate Assays : Perform dose-response curves in triplicate using freshly prepared solutions to rule out batch variability .

- Control for TFA Interference : Substitute TFA with acetic acid during buffer preparation; compare results to confirm TFA-specific effects .

- Orthogonal Validation : Cross-verify using SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What advanced techniques are recommended for analyzing trifluoroacetate counterion effects on biological activity?

- Methodological Answer : TFA’s counterion can influence solubility and target interactions. Approaches include:

- Ion-Exchange Chromatography : Replace TFA with acetate or chloride ions post-synthesis to assess ion-dependent activity changes .

- Molecular Dynamics Simulations : Model how TFA interacts with hydrophobic pockets (e.g., in renin) versus bulkier counterions .

- Isothermal Stability Studies : Compare shelf-life and aggregation tendencies of trifluoroacetate vs. hydrochloride salts via DLS (dynamic light scattering) .

Critical Considerations

- Contradictions : highlights assay variability in DNA repair studies due to TFA’s interference with folate receptors. Replacing TFA with non-ionic buffers (e.g., HEPES) is advised for such systems .

- Safety : Always use fume hoods and PPE (nitrile gloves, goggles) during synthesis, as TFA is corrosive and releases toxic fumes upon heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.